![molecular formula C12H17N3O2 B12632069 N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea CAS No. 919996-61-5](/img/structure/B12632069.png)
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea is a chemical compound that features a pyrrolidine ring substituted with a benzyl group and a hydroxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea typically involves the reaction of 1-benzylpyrrolidine with hydroxyurea under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxyurea moiety or other parts of the molecule.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety may play a role in inhibiting certain enzymes or pathways, leading to its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and hydroxyurea-containing molecules. Examples include:
- N-benzylpyrrolidinone
- Hydroxyurea derivatives with different substituents
Uniqueness
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea is unique due to its specific combination of a benzylpyrrolidine structure with a hydroxyurea moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
919996-61-5 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(3S)-1-benzylpyrrolidin-3-yl]-3-hydroxyurea |
InChI |
InChI=1S/C12H17N3O2/c16-12(14-17)13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2,(H2,13,14,16)/t11-/m0/s1 |
InChI Key |
WLHBGFWFRMACKT-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)NO)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1NC(=O)NO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


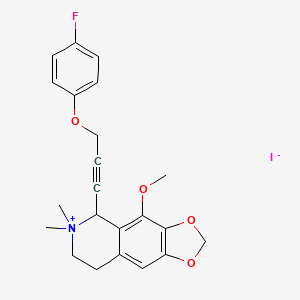
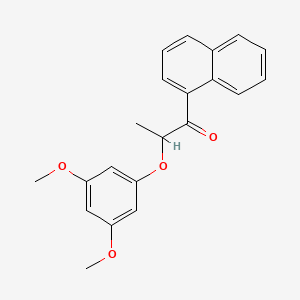
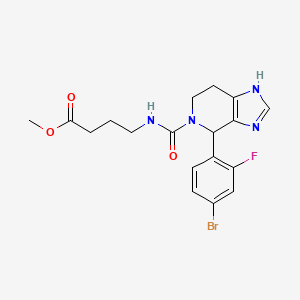
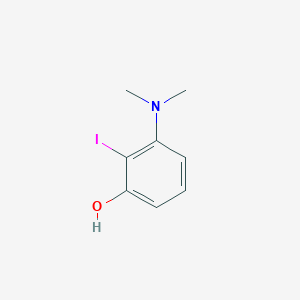
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
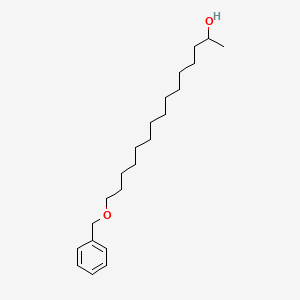
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
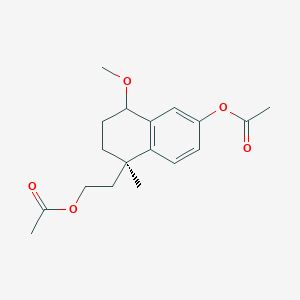


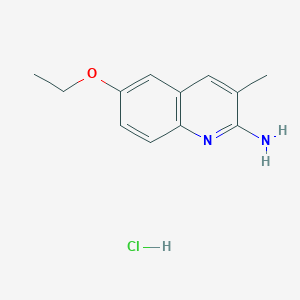
![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
